

Mps1-IN-1: A Technical Guide to its Discovery and Characterization

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Compound of Interest

Compound Name: *Mps1-IN-1 dihydrochloride*

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This document provides a comprehensive technical overview of Mps1-IN-1, a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.^{[1][2][3]} Due to its overexpression in various tumors and its role in maintaining genomic integrity, Mps1 has emerged as an attractive target for cancer therapy.^{[2][3][4]} Mps1-IN-1 was one of the first selective, ATP-competitive inhibitors developed to probe the function of Mps1 kinase.^[1] This guide details its biochemical and cellular characterization, mechanism of action, and the experimental protocols used in its evaluation.

Discovery and Biochemical Profile

Mps1-IN-1 originates from a pyrrolopyridine chemical scaffold and was identified as a potent, ATP-competitive inhibitor of Mps1 kinase.^{[1][5]} Its discovery provided a valuable chemical tool to rapidly and selectively inhibit Mps1, overcoming the limitations and potential off-target effects of previous methods like RNAi.^[1]

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of Mps1-IN-1 and a related compound, Mps1-IN-2, were quantified using in vitro kinase assays. The data are summarized below.

Compound	Target Kinase	IC50	Kd
Mps1-IN-1	Mps1	367 nM[1][3]	27 nM[3]
Mps1-IN-2	Mps1	145 nM[1][3]	12 nM[3]

Mps1-IN-1 demonstrates high selectivity for Mps1. When screened against a large panel of 352 kinases, it showed greater than 1000-fold selectivity, with minor exceptions for ALK and Ltk kinases.[6]

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition

Mps1 kinase functions at the apex of the SAC signaling cascade.[7] It localizes to unattached kinetochores during mitosis and initiates a signaling pathway that prevents premature entry into anaphase.[8][9] Mps1's kinase activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, which are core components of the Mitotic Checkpoint Complex (MCC) that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[7][9][10]

Mps1-IN-1, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its substrates.[1][5] This direct inhibition of Mps1's catalytic function abrogates the entire SAC signaling cascade.



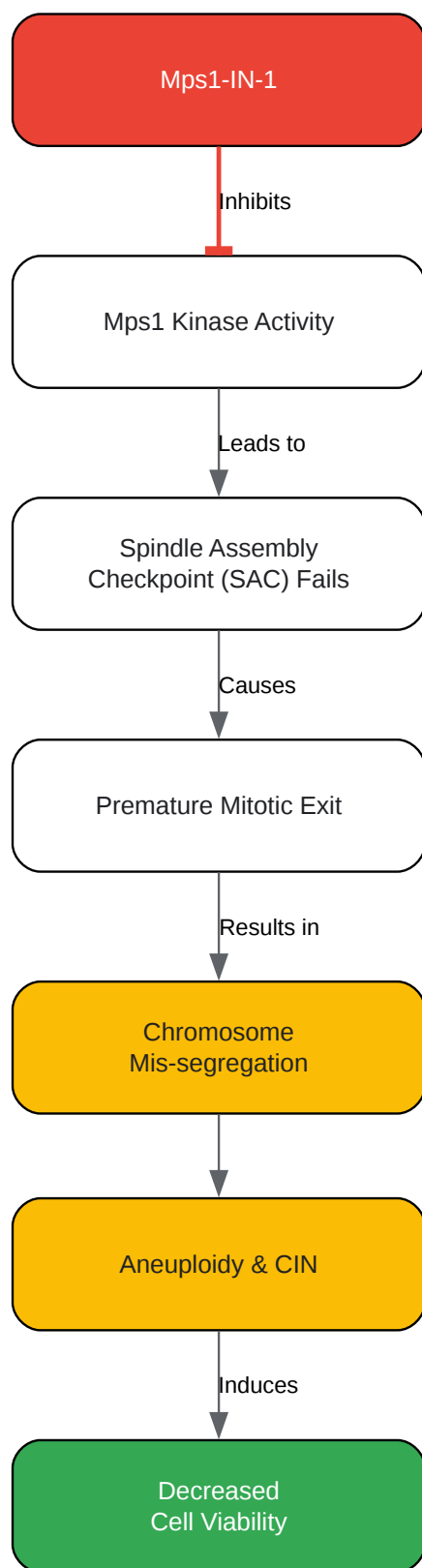
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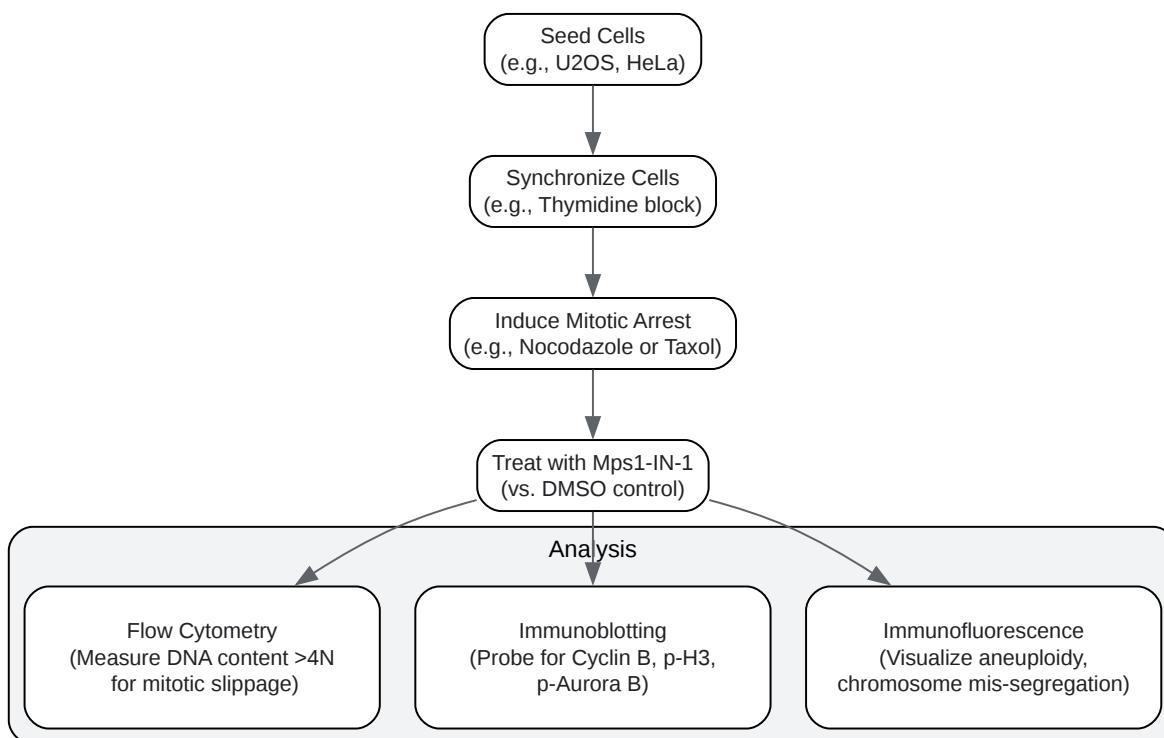
Caption: Mps1-IN-1 inhibits the Spindle Assembly Checkpoint signaling cascade.

Cellular Characterization and Effects

Treatment of cells with Mps1-IN-1 leads to a cascade of predictable cellular defects consistent with a compromised spindle assembly checkpoint.

- **Disruption of Mad2 Recruitment:** Mps1-IN-1 treatment prevents the proper localization of Mad2, an essential SAC component, to unattached kinetochores.[1] In live-cell imaging studies, cells treated with 10 μ M Mps1-IN-1 showed a significant decrease (70-80%) in kinetochore-bound Mad2.[1][5]
- **Premature Mitotic Exit:** By overriding the SAC, Mps1-IN-1 forces cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole or taxol that would normally cause a robust mitotic arrest.[1] This is evidenced by the rapid decondensation of DNA and reassembly of the nuclear envelope.[1]
- **Reduced Aurora B Kinase Activity:** Inhibition of Mps1 leads to a downstream reduction in the activity of Aurora B kinase.[1][11] This is observed through decreased phosphorylation of the Aurora B activation loop (Threonine-232) and its direct substrate, Histone H3 (Serine-10).[1][5]
- **Aneuploidy and Decreased Cell Viability:** The most significant consequence of premature and erroneous mitotic exit is gross aneuploidy and chromosomal instability (CIN).[1] This genomic instability ultimately leads to a loss of cell viability and a reduction in clonal survival, particularly in rapidly proliferating cancer cells.[1] Cytotoxic concentrations for Mps1-IN-1 are generally observed in the 5-10 μ M range.[1]





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